![molecular formula C12H20ClNO B3085810 (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-22-9](/img/structure/B3085810.png)
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride
Overview
Description
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Toxicology
In forensic toxicology, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is studied for its toxicokinetic properties, including phase I and II metabolism, plasma protein binding, and detectability in standard urine screening. This research is crucial for understanding drug interactions, elimination routes, and developing toxicological screening procedures. In a study, this compound showed extensive metabolism in HepaRG cells, primarily through O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with high plasma protein binding (>85%) (Richter et al., 2019).
Chemical Synthesis
The compound is used in the synthesis of various chemical structures. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of target amides and butyl ester, resistant to aminolysis (Novakov et al., 2017).
Antimicrobial Research
In the field of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some synthesized compounds demonstrated interesting antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Chaudhari, 2012).
Drug Metabolism Studies
The metabolites of designer drugs related to this compound have been identified in human urine using synthesized standards. Understanding these metabolic pathways is essential for clinical and forensic toxicology, particularly in cases of drug abuse or intoxication (Zaitsu et al., 2009).
Pharmacological Characterization
The compound has been used in pharmacological studies, such as the characterization of novel κ-opioid receptor antagonists. This research is vital in understanding the therapeutic potential of these antagonists in treating depression and addiction disorders (Grimwood et al., 2011).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKZDWSGDSVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


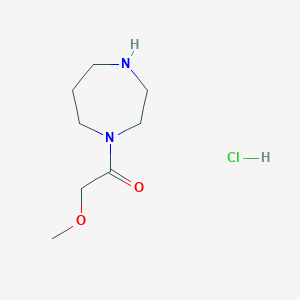
![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)
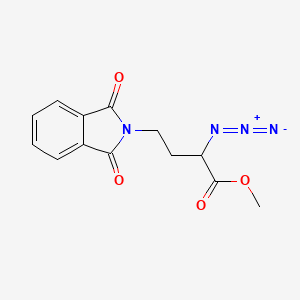
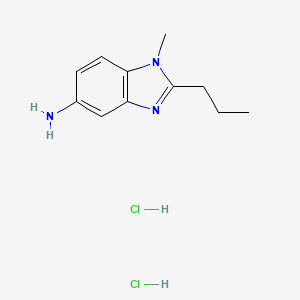
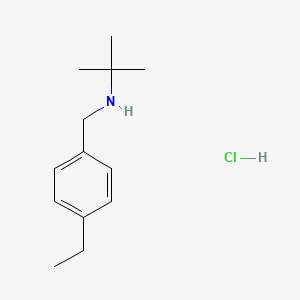
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B3085758.png)
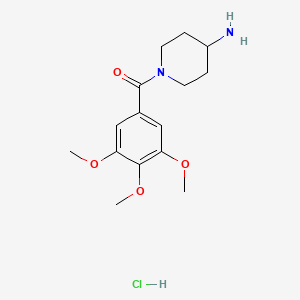
![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
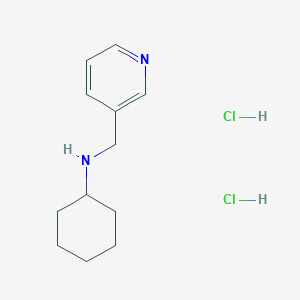
amine hydrochloride](/img/structure/B3085782.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
